1,5-Dioxocane
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Overview
Description
1,5-Dioxocane is an eight-membered oxygen-containing heterocyclic compound It is characterized by the presence of two oxygen atoms within the ring structure, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dioxocane can be synthesized through several methods. One notable method involves the [4+4] cyclodimerization of cyclopropenemethanols. This reaction is driven by strain release and involves the addition of alkoxides across the double bond of cyclopropenes . The reaction conditions typically include the use of transition metal catalysts or photo-assisted processes to facilitate the formation of the eight-membered ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amides can be added across the double bond of cyclopropenes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.
Scientific Research Applications
1,5-Dioxocane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s derivatives are explored for pharmaceutical applications due to their unique structural features.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1,5-dioxocane exerts its effects involves the interaction of its oxygen atoms with various molecular targets. These interactions can lead to the formation of stable complexes or the facilitation of specific chemical reactions. The exact pathways depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A six-membered ring with two oxygen atoms.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
Cytosporins: Natural compounds with a benzo[b][1,5]dioxocane skeleton.
Uniqueness
1,5-Dioxocane is unique due to its eight-membered ring structure, which imparts different chemical properties compared to smaller rings. This larger ring size can influence the compound’s reactivity and stability, making it suitable for specific applications that smaller rings may not accommodate.
Properties
Molecular Formula |
C6H12O2 |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1,5-dioxocane |
InChI |
InChI=1S/C6H12O2/c1-3-7-5-2-6-8-4-1/h1-6H2 |
InChI Key |
AKABANAMZRMCCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCCOC1 |
Origin of Product |
United States |
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